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Brilanestrant Quantitative Data Summary

The table below summarizes the available quantitative data for Brilanestrant (GDC-0810, ARN-810) from

preclinical studies and early clinical trials.

Parameter

Value / Finding

Context /| Assay Description

ER-a Degradation
(ECs0)

ER-a Binding (ICso)
Transcriptional
Antagonism (ICso)
Cell Viability /

Antiproliferation (ICso)

Clinical Benefit Rate

0.7 nM [1]

6.1 nM [1]

2nM [1]

2.5 nM [1]

28.3% (in a trial for
amcenestrant, a similar
oral SERD) [2]

In-cell western assay in MCF7 cells (4 hrs) [1].

Not Specified

Inhibition of 17(3-estradiol-mediated
transcriptional activation in MCF7 cells
(luciferase reporter gene assay, 24 hrs) [1].

MCEF7 cells; cell viability measured after 5 days
by CellTiter-Glo assay [1].

Phase Il AMEERA-1 trial in postmenopausal
women with pre-treated ER+/HER2- breast
cancer [2].
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Parameter Value / Finding Context /| Assay Description
Development Status Discontinued (Completed  Development was halted by Roche in April
Phase 1) [3] [2] [4] 2017 [3].

Experimental Protocols for Key Assays

The quantitative data for Brilanestrant was generated using standard preclinical experimental protocols:

¢ In-Cell Western Assay (for ER-a Degradation): Cells (e.g., MCF7) are treated with the compound.
After a set incubation period (e.g., 4 hours), cells are fixed and stained with a fluorescently-labeled
antibody targeting ER-a and a second dye for cell normalization. The fluorescence signal is
measured, and a decrease in the ER-a signal relative to the control indicates receptor degradation.
The ECso is the compound concentration that induces half-maximal degradation [1].

e Cell Viability Assay (for Antiproliferative Activity): The CellTiter-Glo Luminescent Cell Viability
Assay is commonly used. Cells are seeded and treated with the compound for a prolonged period
(e.g., 5 days). The assay reagent lyses the cells and produces a luminescent signal proportional to
the amount of ATP present, which indicates the number of metabolically active cells. The ICso is the
concentration that reduces the luminescent signal by 50% compared to untreated controls [1].

¢ Reporter Gene Assay (for Transcriptional Antagonism): Cells (e.g., MCF7) are engineered to
contain a luciferase gene under the control of an estrogen response element (ERE). When the
estrogen receptor is activated, it drives the expression of luciferase. Cells are treated with the
compound and stimulated with estrogen (e.g., 17(3-estradiol). The level of receptor antagonism is
measured by the reduction in luminescence. The ICso is the concentration that inhibits 50% of the
estrogen-induced luminescence [1].

Mechanism of Action and Clinical Context

The following diagram illustrates the mechanism of Brilanestrant and its position in the treatment

landscape.
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Mechanism and Development Status

Brilanestrant was an orally bioavailable Selective Estrogen Receptor Degrader (SERD) [5] [1] [4]. As
shown in the diagram, it binds to the estrogen receptor (ER), induces a conformational change, and targets
the receptor for degradation by the cell's proteasome system [4] [6]. This mechanism is particularly relevant
for overcoming resistance driven by ESR1 mutations, a common resistance mechanism to earlier endocrine

therapies like aromatase inhibitors [5] [6].

Despite a promising preclinical profile and progression to Phase II trials, development of Brilanestrant was
discontinued in 2017 [3] [2]. This was part of a broader trend in oral SERD development, where some

candidates, like amcenestrant, failed to meet endpoints in later-stage trials despite strong early data [2] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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